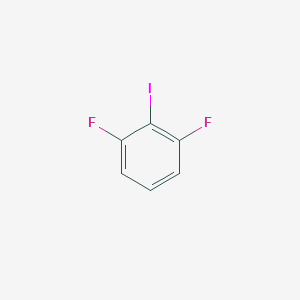

2,6-Difluoroiodobenzol

Übersicht

Beschreibung

2,6-Difluoroiodobenzene is a useful research compound. Its molecular formula is C6H3F2I and its molecular weight is 239.99 g/mol. The purity is usually 95%.

The exact mass of the compound 2,6-Difluoroiodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Difluoroiodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoroiodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Laserinduzierte adiabatische Ausrichtung und Orientierung im Mischfeld

Eine der wichtigsten Anwendungen von 2,6-Difluoroiodobenzol ist die Untersuchung der laserinduzierten adiabatischen Ausrichtung und Orientierung im Mischfeld . Dies beinhaltet die Untersuchung der Ausrichtung und Orientierung von 2,6-Difluoroiodobenzolmolekülen durch Coulomb-Explosion-Imaging nach entweder einer starken Nahinfrarot-Feldionisation oder einer Mehrphotonen-Innenschalenionisation mit extrem ultravioletten Freie-Elektronen-Laserpulsen .

Coulomb-Explosion-Imaging

Coulomb-Explosion-Imaging ist eine weitere bedeutende Anwendung von this compound . Bei diesem Verfahren können hochintensive Femtosekunden-Nahinfrarotpulse schnell mehrere Valenzelektronen aus einem Molekül entfernen, wodurch ein mehrfach geladenes Molekülion entsteht, das aufgrund der Coulomb-Abstoßung zwischen seinen Komponenten explodiert . Die resultierenden Rückstoßgeschwindigkeiten und -richtungen der Produktivationen hängen von der Position der Atome im Molekül vor der Ionisierung ab und können daher strukturelle Informationen über das Molekül liefern .

Pixel Imaging Mass Spectrometry (PImMS) Kamera

Die PImMS-Kamera ist ein zeitgetakteter, pixelbasierter Detektor, der die Trefferpositionen und Ankunftszeiten von bis zu vier Ionen pro Pixel pro Erfassungszyklus aufzeichnen kann

Wirkmechanismus

Target of Action

It is known that the compound is used in various chemical reactions due to its unique structure and properties .

Mode of Action

2,6-Difluoroiodobenzene has been studied using laser-induced adiabatic alignment and mixed-field orientation . This involves the compound being probed by Coulomb explosion imaging following either near-infrared strong-field ionization or extreme-ultraviolet multi-photon inner-shell ionization using free-electron laser pulses . The resulting photoelectrons and fragment ions provide information about the compound’s interaction with its targets .

Biochemical Pathways

The compound’s unique properties make it a subject of interest in various chemical and biochemical studies .

Pharmacokinetics

Studies have investigated the fragmentation dynamics of the compound after iodine 4d inner-shell photoionization with soft x-rays .

Result of Action

Studies have shown that the compound can be aligned and oriented using laser-induced adiabatic alignment and mixed-field orientation .

Action Environment

It is known that the compound’s properties can be studied using various imaging techniques, which may be influenced by environmental conditions .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,3-difluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMXWPLTZBKNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382254 | |

| Record name | 2,6-Difluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13697-89-7 | |

| Record name | 1,3-Difluoro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13697-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Difluoro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

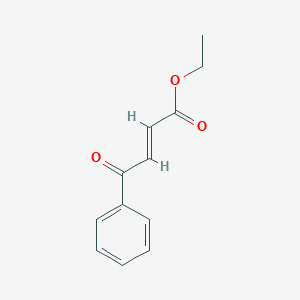

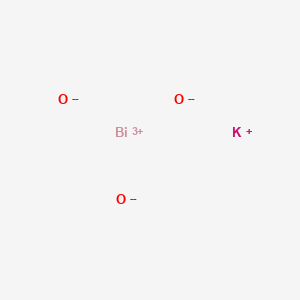

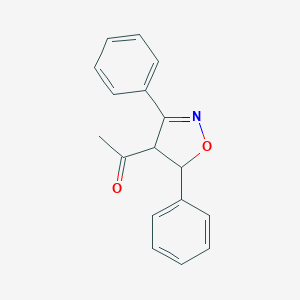

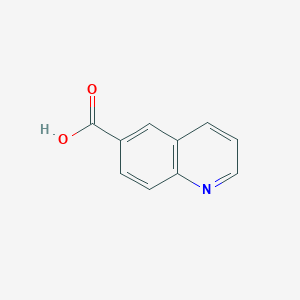

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-difluoroiodobenzene interact with laser light, and what information can be gained from this interaction?

A: 2,6-Difluoroiodobenzene exhibits unique interactions with both infrared and extreme ultraviolet (XUV) laser pulses. Studies have demonstrated that intense, elliptically polarized laser pulses can align the molecule in three dimensions. [, ] This alignment arises from the interaction of the laser field with the molecule's anisotropic polarizability. Furthermore, when subjected to intense XUV pulses, 2,6-difluoroiodobenzene undergoes Coulomb explosion. [] By analyzing the fragment ions produced during this explosion, researchers can gain insights into the molecule's structure and dynamics, including charge distribution and photodissociation pathways.

Q2: How does the molecular environment of the iodine atom in 2,6-difluoroiodobenzene influence its ionization and fragmentation behavior during Coulomb explosion imaging?

A: Research has shown that the molecular environment surrounding the iodine atom significantly affects how 2,6-difluoroiodobenzene interacts with intense XUV pulses. [] Unlike iodomethane (CH3I), where the iodine atom undergoes local inner-shell ionization, 2,6-difluoroiodobenzene exhibits non-selective ionization of all photofragments. This suggests that the presence of the phenyl ring and fluorine substituents promotes electron transfer processes within the molecule during the Coulomb explosion. Additionally, evidence indicates ultrafast charge rearrangement on the phenyl radical, highlighting the influence of the molecular environment on charge localization in extended molecules like 2,6-difluoroiodobenzene.

Q3: Why is the ability to selectively align and orient 2,6-difluoroiodobenzene important for scientific studies?

A: The ability to precisely control the alignment and orientation of 2,6-difluoroiodobenzene molecules in three dimensions offers significant advantages for scientific investigations. [] For instance, in studies employing Coulomb explosion imaging, achieving a high degree of alignment enhances the resolution and clarity of the structural information obtained. By precisely manipulating the molecule's spatial orientation, researchers can probe specific molecular axes and gain deeper insights into the dynamics of photochemical reactions, charge transfer processes, and other molecular phenomena.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)

![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)